molecular formula C6H6ClF2N3O B11782537 2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine

2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine

Cat. No.: B11782537
M. Wt: 209.58 g/mol
InChI Key: XWVURBZVVMBWHV-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its unique combination of chlorine, difluoromethyl, and methoxy groups attached to the pyrimidine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives.

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of nucleic acid synthesis by interfering with pyrimidine metabolism pathways .

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Comparison: Compared to its analogs, 2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine is unique due to the presence of both difluoromethyl and methoxy groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6ClF2N3O

Molecular Weight

209.58 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine

InChI

InChI=1S/C6H6ClF2N3O/c1-13-5-2(10)3(4(8)9)11-6(7)12-5/h4H,10H2,1H3

InChI Key

XWVURBZVVMBWHV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1N)C(F)F)Cl

Origin of Product

United States

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